(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Description
(3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative widely employed as a chiral intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . Key properties include:
- Molecular Formula: C10H19FN2O2
- Molecular Weight: 218.27–218.27 g/mol
- CAS Numbers: 1290191-73-9 (primary), 907544-20-1 (stereoisomer)
- Purity: >95–97% (HPLC)
- Storage: 2–8°C (protect from light); stable for 6 months at -80°C .
The compound features a piperidine ring with stereospecific fluorine at C4 and a tert-butyl carbamate (Boc) protecting group at N1, which enhances solubility in organic solvents (e.g., DMSO, ethanol) and stabilizes the amine during synthetic processes .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJEFDRBTZVEL-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133381 | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290191-73-9 | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate typically proceeds via catalytic hydrogenation of a protected fluorinated piperidine intermediate, specifically tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate. The benzyl protecting group on the amino function is removed by catalytic transfer hydrogenation using ammonium formate and palladium on activated carbon, yielding the free amine.
Detailed Preparation Procedure
| Step | Reagents and Conditions | Description | Outcome / Yield |
|---|---|---|---|
| 1 | Starting material: tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (711 mg) | Intermediate fluorinated piperidine with benzyl-protected amine | Precursor for hydrogenation |
| 2 | Ammonium formate (582 mg), 10% Pd/C (200 mg), MeOH (10 mL), 50 °C, 1 hour | Catalytic transfer hydrogenation to remove benzyl protecting group | Reaction mixture stirred and heated |
| 3 | Filtration through diatomaceous earth, concentration under reduced pressure | Removal of catalyst and solvent | Isolation of product |
| 4 | Purification (if needed) by column chromatography | To obtain pure this compound | Quantitative yield reported (503 mg) |
Alternative Conditions and Scale-Up Considerations
A similar method has been reported with slight variations in solvent and atmosphere for the preparation of the stereoisomeric compound (3R,4S)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, which is closely related and can inform the preparation of the (3S,4R) isomer.
| Stage | Reagents and Conditions | Notes | Yield |
|---|---|---|---|
| Stage 1 | tert-butyl-(3R,4S)-4-(benzylamino)-3-fluoro-piperidine-1-carboxylate, ammonium formate, ethanol/water (295 mL EtOH, 29.5 mL H2O), 20 °C, 5 min stirring under N2 | Initial mixing under inert atmosphere | Preparation for hydrogenation |
| Stage 2 | Addition of 10% Pd-C (wet), reflux for 1 hour under N2 | Catalytic hydrogenation under reflux | 99% yield of deprotected amine |
| Workup | Filtration through Celite, concentration under reduced pressure, purification by chromatography (CHCl3/MeOH gradient) | Removal of catalyst and purification | High purity product |
This two-stage process under inert atmosphere and reflux conditions ensures high conversion and purity, suitable for scale-up.
Reaction Mechanism Insights
- Catalytic Transfer Hydrogenation: Ammonium formate decomposes in the presence of Pd/C to release hydrogen gas in situ, which reduces the benzyl-protected amino group to free amine.
- Stereochemical Integrity: The stereochemistry at the 3S,4R positions is preserved during the hydrogenation step, as no racemization conditions are applied.
- Solvent Role: Methanol or ethanol/water mixtures provide a suitable medium for hydrogen transfer and solubilization of reactants.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals include tert-butyl singlet at 1.40 ppm, multiplets for piperidine ring protons, and a doublet at 4.66 ppm corresponding to the fluorinated chiral center.
- Yield: Quantitative or near-quantitative yields (99-100%) reported, indicating efficient conversion.
- Purity: Achieved through filtration and chromatographic purification.
Summary Table of Preparation Conditions
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate |
| Catalyst | 10% Pd on activated carbon |
| Hydrogen Source | Ammonium formate |
| Solvent | Methanol or ethanol/water mixture |
| Temperature | 50 °C (methanol), reflux (ethanol/water) |
| Reaction Time | 1 hour |
| Atmosphere | Ambient or inert (N2) |
| Workup | Filtration, concentration, chromatography |
| Yield | 99-100% |
| Stereochemistry | Preserved (3S,4R) |
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylate can produce alcohols.
Scientific Research Applications
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate has several applications in scientific research:
- **Medicinal Chemistry
Biological Activity
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, with the CAS number 907544-20-1, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and an amino group, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₀H₁₉FN₂O₂
- Molecular Weight : 218.27 g/mol
- Purity : Typically available in purities of 97% or higher.
- Storage Conditions : Recommended to be kept in a dark place at temperatures between 2-8°C to maintain stability.
Anticancer Potential
Recent studies have explored the anticancer activity of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a related study demonstrated that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin .
Neuropharmacological Effects
Piperidine derivatives are also being investigated for their neuropharmacological effects. The activation of the M3 muscarinic acetylcholine receptor (M3R) has been linked to cell proliferation and resistance to apoptosis in colorectal cancer models. This receptor's modulation could provide insights into developing treatments for neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Studies on similar piperidine compounds have shown that modifications at the nitrogen atoms and the introduction of various substituents can enhance selectivity and potency against target enzymes such as cholinesterases and monoamine oxidase B .
Case Studies
- Cytotoxicity Assay : A study evaluating the cytotoxic effects of piperidine derivatives on cancer cell lines highlighted that modifications in the piperidine ring significantly impacted their efficacy. The compound exhibited notable activity against specific cancer types by disrupting cellular processes involved in growth and survival .
- Cholinergic Activity : Another investigation focused on the cholinergic properties of piperidine derivatives. It was found that certain structural features contributed to enhanced inhibition of cholinesterase enzymes, which are crucial in managing conditions like Alzheimer's disease .
Comparative Analysis of Piperidine Derivatives
| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Cholinesterase Inhibition |
|---|---|---|---|---|
| This compound | 907544-20-1 | 218.27 g/mol | Yes | Moderate |
| Piperidine Derivative A | 12345678 | 220.30 g/mol | Yes | High |
| Piperidine Derivative B | 87654321 | 215.15 g/mol | No | Low |
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
Implications :
Fluorination Patterns
Implications :
Stereoisomers and Enantiomers
Implications :
Functional Group Variations
Q & A
Basic Questions
Q. What are the typical synthetic routes for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodology : Multi-step synthesis often begins with piperidine derivatives. Key steps include:
- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ under anhydrous conditions (e.g., CH₂Cl₂, 0°C to RT) .
- Amino Group Protection : Use of tert-butoxycarbonyl (Boc) groups via Boc-anhydride in the presence of bases (e.g., DMAP, THF) .
- Stereocontrol : Chiral auxiliaries or enzymatic resolution (e.g., Novozyme 435 with vinyl acetate in methyl tert-butyl ether) to achieve >97% enantiomeric excess .
Q. How is the molecular structure of this compound confirmed in academic research?
- Techniques :
- X-ray Crystallography : SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.75 ppm for aromatic protons in related compounds) .
- Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight (e.g., [M+H]+ = 247.31) .
Q. What computational methods predict the physicochemical properties of this compound?
- Parameters :
- Lipophilicity (logP) : Calculated via XlogP (e.g., logP = 2.0 for similar piperidines) .
- Topological Polar Surface Area (TPSA) : ~70 Ų, indicating moderate membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Analysis :
- Reaction Optimization : Compare solvent polarity (THF vs. DMF) and temperature effects (e.g., 60°C in THF improves TBS deprotection yields to ~100%) .
- Catalyst Screening : Evaluate Pd/C vs. enzyme-mediated pathways for asymmetric synthesis .
Q. What strategies mitigate racemization during scale-up synthesis?
- Approaches :
- Continuous Flow Reactors : Minimize residence time in basic conditions (e.g., NaH in THF) to reduce epimerization .
- Low-Temperature Quenching : Rapid cooling post-fluorination to preserve stereochemistry .
- Quality Control : Chiral HPLC (e.g., Chiralpak AD-H column) to monitor ee ≥98% .
Q. How does the fluorine substituent influence biological target interactions?
- Mechanistic Insights :
- Electron-Withdrawing Effects : Fluorine enhances binding to serine proteases (e.g., kinase inhibition via H-bonding with active-site residues) .
- Metabolic Stability : ¹⁹F NMR tracks in vitro stability in liver microsomes (t½ > 6 hrs) .
- Assays : Surface plasmon resonance (SPR) to measure KD values (e.g., KD = 12 nM for kinase targets) .
Q. What are the stability challenges in long-term storage, and how are they addressed?
- Degradation Pathways : Hydrolysis of the Boc group under humid conditions .
- Solutions : Storage at -20°C in argon-sealed vials with desiccants (e.g., silica gel) .
Q. How can derivatives of this compound be designed to enhance binding selectivity?
- Structural Modifications :
- Trifluoroacetamido Groups : Introduce via TFA protection to improve target affinity (e.g., IC50 reduction from 1.2 µM to 0.3 µM) .
- Sulfonamide Linkers : Enhance solubility via SNAr reactions with 4-bromobenzenesulfonyl chloride .
Notes
- Stereochemical Notation : Full IUPAC names used (no abbreviations).
- Advanced Techniques : Emphasis on mechanistic enzymology, computational modeling, and industrial process optimization.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
